Barbital Sodium: A Comprehensive Technical Guide for Laboratory Applications
Barbital Sodium: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Barbital sodium, a long-acting barbiturate with significant applications in laboratory settings. This document details its core characteristics, provides established experimental protocols for its identification and quantification, and outlines its primary mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Core Chemical and Physical Properties
Barbital sodium, the sodium salt of barbital, presents as a white, odorless, crystalline powder with a slightly bitter taste.[1] It is a derivative of barbituric acid and is classified as a long-acting barbiturate.[2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding for its laboratory handling and application.
| Property | Value | Source(s) |
| Chemical Name | Sodium 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate | [3] |
| Synonyms | Sodium Barbital, Barbitone Sodium, Veronal Sodium | [2][4] |
| CAS Number | 144-02-5 | [3] |
| Molecular Formula | C₈H₁₁N₂NaO₃ | [5] |
| Molecular Weight | 206.17 g/mol | [5] |
| Appearance | White crystalline powder | [4] |
| Melting Point | Approximately 189-192 °C | [1] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; practically insoluble in ether and chloroform. | [1] |
| pH of Aqueous Solution | Alkaline to litmus and phenolphthalein | [1] |
| pKa | 7.4 (for barbital) |
Mechanism of Action: GABA-A Receptor Modulation
Barbital sodium exerts its primary pharmacological effect on the central nervous system by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the primary inhibitory neurotransmitter in the brain. Barbital sodium binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and potentiates the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. This inhibitory action is the basis for its sedative and hypnotic properties.
Experimental Protocols for Laboratory Use
Accurate identification and quantification of Barbital sodium are crucial for research and quality control. The following are detailed methodologies for key experiments.
Qualitative Identification Tests
Several colorimetric tests can be used for the presumptive identification of barbiturates like Barbital sodium.
1. Dille-Koppanyi Test
This test produces a characteristic purple color in the presence of barbiturates.[6]
-
Reagents:
-
Procedure:
-
Place a small amount of the sample to be tested onto a spot plate or in a test tube.
-
Add two drops of Solution 1 to the sample.
-
Add one drop of Solution 2.
-
Observe for the development of a purple color, which indicates the potential presence of a barbiturate.[6]
-
2. Zwikker Test
Similar to the Dille-Koppanyi test, the Zwikker test also yields a purple color with barbiturates.[7]
-
Reagents:
-
Procedure:
-
Place a small amount of the sample in a test tube.
-
Add one drop of Reagent A.
-
Add one drop of Reagent B.
-
Observe for a color change. A purple color is indicative of a barbiturate.[6]
-
3. Pyridine and Copper (II) Sulfate Test
This test results in a red-purple precipitate.[1]
-
Reagents:
-
Diluted pyridine (1 in 10)
-
Copper (II) sulfate Test Solution (TS)
-
Chloroform
-
-
Procedure:
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the separation and identification of barbiturates.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel G).[8]
-
Mobile Phase: A common mobile phase is a mixture of chloroform and acetone. Other systems like chloroform-benzene-ammonia or isopropanol-chloroform-ammonia can also be used.[8]
-
Sample Preparation: Dissolve the Barbital sodium sample in a suitable solvent, such as methanol.
-
Procedure:
-
Spot the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Visualize the spots under UV light (254 nm) if the plate contains a fluorescent indicator.[9]
-
Alternatively, use a spray reagent for visualization. A common spray reagent is mercuric chloride-diphenylcarbazone, which produces blue-violet spots on a pink background.[10]
-
-
Analysis: Calculate the Retention Factor (Rf) value and compare it with that of a known standard of Barbital sodium run on the same plate.
Quantitative Assay: Acid-Base Titration
The sodium salt of barbital can be assayed by liberating the free acid and then titrating it. A general procedure for a related barbiturate, amobarbital sodium, can be adapted.[11]
-
Procedure:
-
Accurately weigh about 500 mg of Barbital sodium and dissolve it in approximately 15 mL of water in a separatory funnel.
-
Add 2 mL of hydrochloric acid to the solution to liberate the free barbital acid.
-
Extract the liberated barbital with several 25-mL portions of chloroform.[11]
-
Test for completeness of extraction by evaporating an additional 10-mL chloroform extract; no more than 0.5 mg of residue should remain.[11]
-
Combine the chloroform extracts and filter them through a suitable filter into a tared beaker.
-
Wash the separatory funnel and filter with small portions of chloroform, adding the washings to the beaker.
-
Evaporate the chloroform on a steam bath with the aid of a current of air.
-
Dry the residue at 105°C for 30 minutes, cool, and weigh.
-
The weight of the residue, multiplied by a factor of 1.097 (the ratio of the molecular weight of barbital sodium to barbital), gives the weight of Barbital sodium in the original sample.[11]
-
Preparation of Barbital Buffer
Barbital buffers are widely used in electrophoresis for the separation of proteins.[12]
-
Materials:
-
Barbital sodium
-
Barbital (free acid)
-
Deionized water
-
-
Procedure for 0.05 M Barbital Buffer (pH 8.6):
-
Dissolve the contents of a commercially available vial containing a pre-weighed mixture of sodium barbital (0.05 mole) and barbital (0.01 mole) in 900 mL of deionized water.[12]
-
Once completely dissolved, adjust the final volume to 1000 mL with deionized water.[12]
-
The resulting buffer will have a pH of approximately 8.6 at 25°C.[12]
-
For applications such as electrophoresis with cellulose acetate membranes, the buffer may be prepared at a different final volume (e.g., 750 mL).[12]
-
-
Storage: Reconstituted barbital buffer solutions are stable for at least 4 weeks when stored at 2-8°C.[12]
Spectroscopic Data
Spectroscopic data is essential for the unequivocal identification of Barbital sodium. While the sodium salt can affect the spectra, data for the parent compound, barbital, is highly informative.
-
Infrared (IR) Spectroscopy: The IR spectrum of barbital shows characteristic absorptions for the C=O and N-H stretching vibrations of the barbiturate ring.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of barbital in DMSO-d₆ shows signals corresponding to the ethyl groups (a triplet and a quartet) and the N-H protons.[14]
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule, including the carbonyl carbons and the carbons of the ethyl groups.[15]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of barbital typically shows a molecular ion peak and characteristic fragmentation patterns.[16] For Barbital sodium, electrospray ionization (ESI) would be more appropriate, and adducts with sodium are often observed.[17]
Safety and Handling
Barbital sodium is a controlled substance and should be handled in accordance with all applicable regulations. It is harmful if swallowed and may cause irritation.[18] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Barbital Sodium, 144-02-5, High Purity, 32002, Sigma-Aldrich [sigmaaldrich.com]
- 3. Barbital Sodium | CAS 144-02-5 | LGC Standards [lgcstandards.com]
- 4. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]
- 5. contaminantdb.ca [contaminantdb.ca]
- 6. books.rsc.org [books.rsc.org]
- 7. Zwikker reagent - Wikipedia [en.wikipedia.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijsra.net [ijsra.net]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Amobarbital Sodium [drugfuture.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Barbital [webbook.nist.gov]
- 14. BARBITAL(57-44-3) 1H NMR spectrum [chemicalbook.com]
- 15. BARBITAL(57-44-3) 13C NMR [m.chemicalbook.com]
- 16. Barbital [webbook.nist.gov]
- 17. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Barbital Sodium | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]
